2-(2-Naphthyloxy)propanoyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2-Naphthyloxy)propanoyl chloride is a chemical compound that is related to various naphthalene derivatives, which are of interest due to their potential applications in pharmaceuticals and materials science. Although the specific compound is not directly mentioned in the provided papers, the research on related naphthalene compounds and their synthesis methods can offer insights into its properties and potential synthesis pathways.

Synthesis Analysis

The synthesis of naphthalene derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 2-organoselenyl-naphthalenes involves an intramolecular cyclization of benzylic-substituted propargyl alcohols using iron(III) chloride and diorganyl diselenides . This method shows the potential for creating complex naphthalene structures through sequential bond formation. Similarly, the synthesis of 2-(6-methoxy-2-naphthyl)propenoic acid, a precursor to the anti-inflammatory agent naproxen, involves a multi-step process including Pd-catalyzed reactions and regioselective addition of HX to a triple bond . These methods could potentially be adapted for the synthesis of 2-(2-Naphthyloxy)propanoyl chloride by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of naphthalene derivatives is characterized by the presence of the naphthalene ring system, which can be functionalized with various substituents. The papers describe the synthesis of compounds with different substituents on the naphthalene ring, such as organoselenyl and methoxy groups . These modifications can significantly affect the chemical properties and reactivity of the molecules. Understanding the molecular structure is crucial for predicting the behavior of these compounds in chemical reactions.

Chemical Reactions Analysis

Naphthalene derivatives can undergo a variety of chemical reactions. The synthesis of 2-organoselenyl-naphthalenes, for example, involves carbon-carbon and carbon-selenium bond formation . Additionally, the synthesis of amidoalkyl-2-naphthol derivatives through a multi-component cyclocondensation reaction demonstrates the versatility of naphthalene derivatives in forming new compounds . These reactions are indicative of the reactivity patterns that might be expected for 2-(2-Naphthyloxy)propanoyl chloride.

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene derivatives can be influenced by their molecular structure. For example, the synthesis of poly(2,6-dihydroxy-1,5-naphthylene) and its conversion to a more soluble form highlights the importance of solubility and molecular weight in the practical application of these materials . The kinetic resolution of 1-chloro-3-(1-naphthyloxy)-2-propanol, an intermediate in the synthesis of beta-adrenergic receptor blockers, showcases the significance of optical purity in pharmaceutical applications . These studies provide a foundation for understanding the properties that might be expected for 2-(2-Naphthyloxy)propanoyl chloride, such as solubility, optical activity, and molecular weight.

Wissenschaftliche Forschungsanwendungen

Environmental and Health Impacts of Analogous Compounds

Research on compounds like 2-naphthylamine and Di-2-ethylhexyl phthalate (DEHP) demonstrates the environmental and health impacts of chemical compounds used in industrial applications. For instance, 2-naphthylamine has been identified as a model bladder carcinogen used in laboratories and detected in industrial environments such as coke ovens (Czubacka & Czerczak, 2020). Similarly, DEHP, a plasticizer in PVC medical devices, has raised concerns due to its potential health risks, highlighting the need for alternatives (Tickner et al., 2001).

Advances in Bio-based Plasticizers

The environmental concerns and health implications of traditional plasticizers have spurred research into bio-based alternatives. Studies on biomass-derived plasticizers for PVC products suggest that they offer advantages such as renewability, degradability, and lower toxicity, potentially serving as replacements for o-phthalate plasticizers (Jia et al., 2018).

Polymer Science and Material Engineering

Research in polymer science, such as the thermal degradation of poly(vinyl chloride) (PVC), reveals the importance of understanding the structural and mechanistic aspects of materials used in various applications (Starnes, 2002). This knowledge can inform the development of new compounds with specific applications, including those related to "2-(2-Naphthyloxy)propanoyl chloride".

Eigenschaften

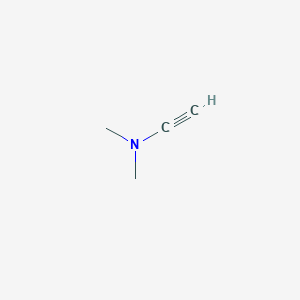

IUPAC Name |

2-naphthalen-2-yloxypropanoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO2/c1-9(13(14)15)16-12-7-6-10-4-2-3-5-11(10)8-12/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAAYQLGWWSPJJD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)Cl)OC1=CC2=CC=CC=C2C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60512093 |

Source

|

| Record name | 2-[(Naphthalen-2-yl)oxy]propanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60512093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Naphthyloxy)propanoyl chloride | |

CAS RN |

62782-37-0 |

Source

|

| Record name | 2-[(Naphthalen-2-yl)oxy]propanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60512093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3Ar,5S,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate](/img/structure/B1338000.png)

![4-Bromo-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1338031.png)